molecular formula C9H9F3N2O B3140741 (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol CAS No. 478040-71-0

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol

Cat. No. B3140741
CAS RN: 478040-71-0
M. Wt: 218.18 g/mol
InChI Key: QDSXUIUWGNKOBN-GQCTYLIASA-N
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Description

The compound is an organic molecule that contains a pyridinylamino group. Pyridinylamino compounds are often used in the synthesis of pharmaceuticals and other bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as 1D and 2D NMR investigations, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been studied for their reactivity in various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through experimental studies and computational modeling .

Scientific Research Applications

N-Terminal Globin Adducts as Biomarkers

This study summarizes recent data on butadiene-derived hemoglobin adducts as biomarkers for the internal formation of individual epoxides formed by butadiene. The analysis of these adducts through modified Edman degradation and GC-MS/MS offers insights into butadiene metabolism across species, highlighting the species and concentration-dependent metabolism of butadiene, which is consistent with metabolism and carcinogenesis data (Boysen et al., 2007).

BODIPY Platform for OLEDs

A review of the BODIPY-based materials for their application in organic light-emitting diodes (OLEDs) shows how these materials have emerged as platforms for various applications, including sensors and organic photovoltaics. The review aims to inspire future research and development of BODIPY-based materials, particularly as metal-free infrared emitters (Squeo & Pasini, 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review discusses the environmental biodegradability studies of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products. It identifies knowledge gaps and suggests directions for future biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

This review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. It emphasizes the importance of these compounds in developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyridinylamino compounds are used in the design of thermolytic devices .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the appropriate safety data sheets for information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, biochemistry, and materials science .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(pyridin-2-ylamino)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7(15)4-6-14-8-3-1-2-5-13-8/h1-7,15H,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSXUIUWGNKOBN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C/C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
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(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
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(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
Reactant of Route 6
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol

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